

IUPAC name for Ethyl 4-oxotetrahydrofuran-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B1591936

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Introduction

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a tetrahydrofuran ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

Nomenclature and Structural Identifiers

- IUPAC Name: **Ethyl 4-oxotetrahydrofuran-3-carboxylate**^[1]
- CAS Number: 89898-51-1^{[2][3]}
- Molecular Formula: C₇H₁₀O₄^{[1][2][4]}
- Canonical SMILES: CCOC(=O)C1COCC1=O^{[2][4]}

- InChIKey: BNXOKRMYIMMSKY-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.

Property	Value	Source
Molecular Weight	158.15 g/mol	[1][2]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Boiling Point	~220 °C (for methyl analog)	[5]
Density	~1.265 g/cm ³ (for methyl analog)	[5]
Flash Point	~91 °C (for methyl analog)	[5]
Storage	Inert atmosphere, Room Temperature or 2-8 °C, Keep in dark place	[2][3]

Note: Some physical properties are extrapolated from the closely related methyl analog due to a lack of specific data for the ethyl ester in the provided search results.

Synthesis of Ethyl 4-oxotetrahydrofuran-3-carboxylate

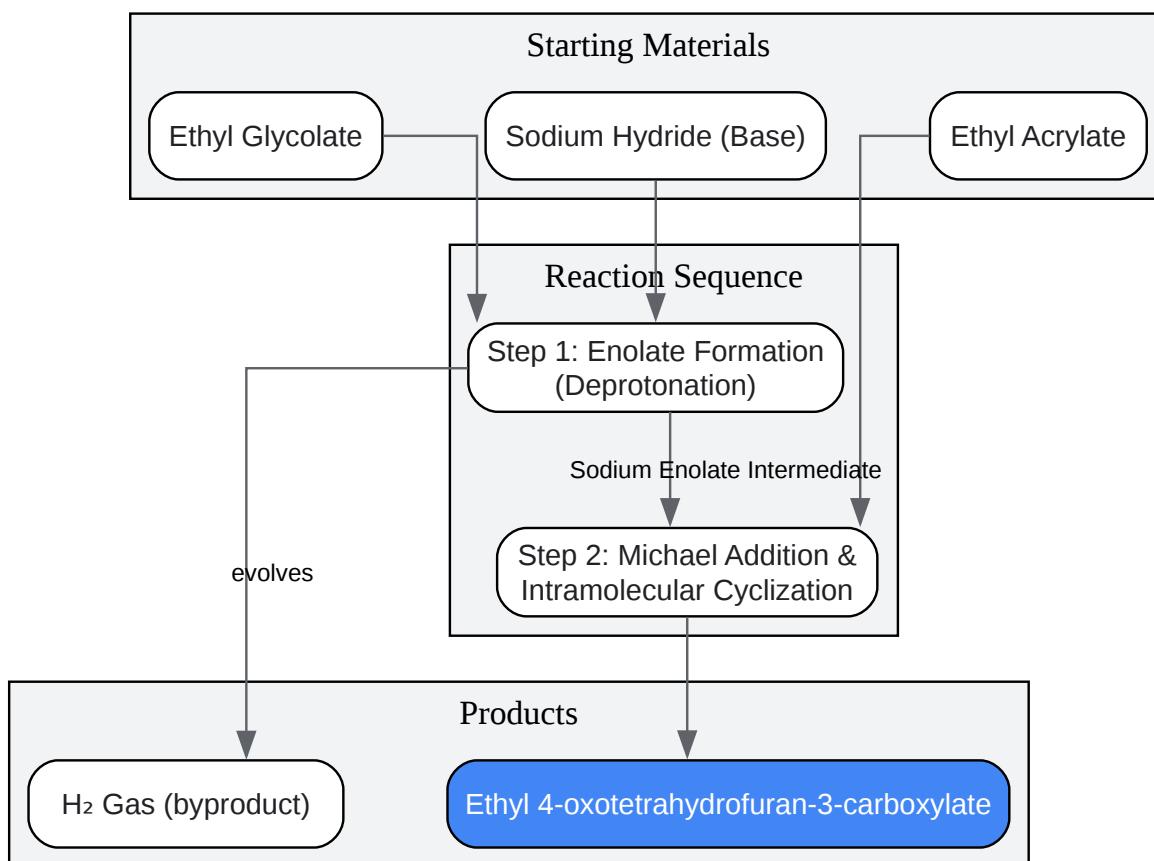
The synthesis of γ -keto esters, particularly within a heterocyclic framework, is a common challenge in organic synthesis. A prevalent method for synthesizing the analogous methyl ester involves a Michael addition reaction, which can be adapted for the preparation of the title compound.[5]

Synthetic Pathway: A Mechanistic Overview

The synthesis is predicated on the reaction between an ethyl glycolate enolate and an acrylate ester. This process can be visualized as a two-step sequence:

- Enolate Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α -carbon of ethyl glycolate, forming a reactive sodium enolate.
- Michael Addition & Cyclization: The generated enolate then acts as a nucleophile, attacking the β -carbon of ethyl acrylate in a conjugate addition. The resulting intermediate undergoes an intramolecular condensation (Dieckmann-like cyclization) to form the tetrahydrofuranone ring.

The overall synthetic workflow is depicted in the diagram below.



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Caption: Synthetic workflow for **Ethyl 4-oxotetrahydrofuran-3-carboxylate**.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the methyl analog and represents a standard laboratory-scale procedure.[\[5\]](#)

Materials:

- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Ethyl glycolate
- Ethyl acrylate
- Dimethyl sulfoxide (DMSO)
- 5% Sulfuric Acid (H_2SO_4)
- Drying agent (e.g., anhydrous MgSO_4 or Na_2SO_4)

Procedure:

- Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous diethyl ether or THF.
- Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of ethyl glycolate (1.0 eq.) in anhydrous ether/THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for several hours, or until hydrogen gas evolution ceases. The formation of the solid sodium salt of ethyl glycolate should be observed.
- Michael Addition: Concentrate the reaction mixture under reduced pressure to remove the ether/THF. To the resulting solid, add a solution of ethyl acrylate (1.1 eq.) in anhydrous DMSO at 0 °C.

- Reaction Progression: Stir the mixture at 0 °C for approximately 15-20 minutes. Remove the cooling bath and continue stirring for an additional 45-60 minutes at room temperature.
- Workup: Pour the reaction mixture into a beaker containing cold 5% H₂SO₄. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

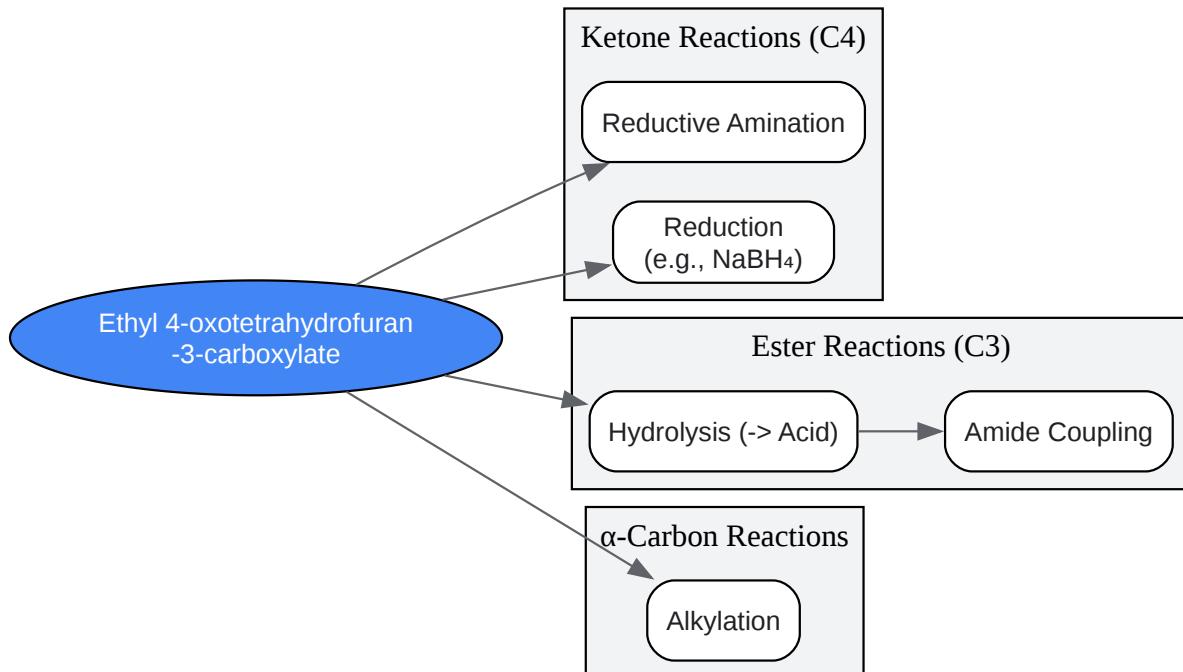
The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to form hydrogen bonds and its favorable metabolic stability make it an attractive feature in drug design.

Building Block for Bioactive Molecules

Ethyl 4-oxotetrahydrofuran-3-carboxylate serves as a key intermediate for creating more elaborate molecular architectures. Its functional groups offer multiple handles for chemical modification.

- The ketone at the 4-position can undergo reactions such as reduction, reductive amination, or Wittig reactions.
- The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.
- The α -proton to the ester is acidic and can be removed to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

The following diagram illustrates the potential reaction pathways for derivatization.



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Caption: Potential derivatization pathways for the core scaffold.

Precursor to GPR119 Agonists

One notable application is in the synthesis of fused-pyrimidine derivatives which act as novel agonists for G protein-coupled receptor 119 (GPR119).^[5] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The tetrahydrofuran ring system from the title compound often forms a core part of the final agonist structure, highlighting its importance in constructing molecules with specific biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Ethyl 4-oxotetrahydrofuran-3-carboxylate**.

Hazard Identification

The compound is classified with the following hazards:

Hazard Statement Code	Description
H302	Harmful if swallowed. [2]
H315	Causes skin irritation. [2]
H319	Causes serious eye irritation.
H332	Harmful if inhaled. [2]
H335	May cause respiratory irritation. [2]

- Signal Word: Warning[\[2\]](#)
- GHS Pictograms: The "Exclamation Mark" pictogram is typically associated with these hazards.

Recommended Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[\[2\]](#)[\[3\]](#)

Conclusion

Ethyl 4-oxotetrahydrofuran-3-carboxylate is a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where it serves as a foundational scaffold for constructing complex, biologically active molecules such as GPR119 agonists. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

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